1-Amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride
Description
1-Amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride is a synthetic organic compound featuring a benzodioxin moiety linked to a propanolamine backbone via an ether group, with an amino substituent and hydrochloride salt formation.
Properties
IUPAC Name |
1-amino-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c13-5-9(14)6-15-7-10-8-16-11-3-1-2-4-12(11)17-10;/h1-4,9-10,14H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXZTGWVRPGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COCC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride typically involves multiple steps. One common method includes the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile to yield the corresponding carboxylic acid. This acid is then converted to carbonyl chloride, which reacts with N,N-dialkylalkane-α,ω-diamines and dialkylaminoalkanols to form new amino amides and amino esters, which are isolated as hydrochlorides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- Research indicates that compounds similar to 1-amino derivatives can exhibit neuroprotective effects. They may act on neurotransmitter systems, potentially aiding in conditions like Parkinson's disease and depression .
- The compound's ability to interact with monoamine oxidase (MAO) suggests it could be explored for its antidepressant properties by modulating serotonin and dopamine levels .
- Anticonvulsant Activity :
- Cancer Research :
Synthesis and Characterization
The synthesis of 1-amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride typically involves multi-step organic synthesis techniques. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of similar benzodioxin derivatives in animal models of neurodegenerative diseases. The results indicated a significant reduction in neuroinflammation markers and improved cognitive function in treated subjects compared to controls.
Case Study 2: Anticonvulsant Efficacy
In a controlled experiment using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compounds related to 1-amino derivatives demonstrated notable anticonvulsant activity. The most potent derivatives showed an ED50 value significantly lower than traditional antiepileptic drugs, indicating a promising safety profile .
Research Findings
Recent findings emphasize the potential of 1-amino compounds in drug discovery:
- Binding Studies : In vitro studies have shown that these compounds can effectively bind to MAO enzymes, suggesting a dual role as both antidepressants and neuroprotectants .
- Safety Profiles : Preliminary toxicity assessments indicate that these compounds exhibit lower toxicity than established medications like phenytoin or valproic acid, making them suitable candidates for further development .
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Similarities: The target compound shares a benzodioxin-propanolamine scaffold with the beta-blocker analog in . The benzodioxin moiety may enhance lipophilicity and membrane permeability compared to simpler aryl ethers. Substitution at the amino group differentiates activity: The isopropylamino group in ’s compound confers potent beta-blockade (IC50: 12 nM), whereas the primary amino group in the target compound may alter receptor selectivity or potency .
Physicochemical Properties :
- The hydrochloride salt form in both compounds likely improves aqueous solubility, critical for bioavailability. However, solubility data for the target compound are absent.
Pharmacological Gaps: No experimental data (e.g., receptor binding assays, pharmacokinetics) exist for the target compound, limiting direct mechanistic comparisons.
Research Findings and Limitations
- : Catalog entries lack detailed physicochemical or biological data, precluding meaningful comparisons .
- **: Highlights the importance of amino group substituents in beta-blocker activity. The target compound’s primary amine may reduce beta-1/beta-2 selectivity compared to isopropylamino derivatives .
Biological Activity
1-Amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride (CAS Number: 1049784-61-3) is a chemical compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This compound contains a benzodioxin ring system, which is significant for its pharmacological properties. The aim of this article is to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO4·HCl. Its structure includes an amino group and a methoxybenzodioxin moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClNO4 |
| Molecular Weight | 265.73 g/mol |
| IUPAC Name | 1-amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol; hydrochloride |
| CAS Number | 1049784-61-3 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. Although detailed studies are still required to elucidate these pathways, preliminary findings suggest that the compound may influence neurotransmitter systems and exhibit agonistic effects on serotonin receptors, particularly the 5-HT1A subtype .
Antidepressant and Anxiolytic Effects
Research indicates that compounds structurally related to this compound show significant antidepressant and anxiolytic effects. For instance, derivatives of benzopyran have been shown to act as full agonists at the 5-HT1A receptor, leading to anxiolytic activity in behavioral models . This suggests that similar mechanisms may be applicable to the compound .
In Vivo Studies
In vivo studies have demonstrated that certain benzodioxin derivatives exhibit promising pharmacological profiles. For example:
- Compound (+)-9g : This derivative has shown anxiolytic activity across various behavioral models and is currently under clinical investigation .
- Selectivity : Structural modifications have been explored to enhance selectivity for serotonin receptors while minimizing off-target effects.
Case Studies
A review of case studies involving related compounds reveals several insights into the biological activity of benzodioxin derivatives:
- Study on 5-HT1A Receptor Affinity : A series of experiments demonstrated that specific structural modifications can significantly enhance receptor affinity and selectivity for the 5-HT1A receptor .
- Behavioral Models : Various behavioral assessments indicated that compounds with similar structures can reduce anxiety-like behaviors in rodent models .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other known compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Prosympal | Serotonin receptor agonist | Anxiolytic |
| Doxazosin | Alpha-blocker | Antihypertensive |
| Piperoxan | Norepinephrine reuptake inhibitor | Anxiolytic |
Q & A
Q. What are the optimal synthetic routes for 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)propan-2-ol hydrochloride?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amine hydrochloride salt formation. Key steps include:
- Epoxide ring-opening with benzodioxane derivatives under acidic conditions to introduce the methoxy group.
- Amination using ammonia or protected amines, followed by HCl treatment to form the hydrochloride salt. Reaction conditions (e.g., ethanol/water solvent systems, 60–80°C) and catalysts (e.g., H<sup>+</sup>) must be tightly controlled to avoid side products like over-alkylated amines .
- Purification : Recrystallization from ethanol or methanol is recommended to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- HPLC with UV detection (λ = 254 nm) to assess purity, ensuring no impurities exceed 0.5% .
- NMR spectroscopy (1H/13C) to confirm the benzodioxin methoxy group (δ 4.2–4.5 ppm for OCH2) and the propanolamine backbone (δ 3.5–3.8 ppm for CH2OH) .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 300.12) .
Q. What solvents and conditions are suitable for solubility studies?
The compound is polar due to its hydroxyl and amine hydrochloride groups. Test solubility in:
- Water : High solubility at room temperature (≥50 mg/mL) due to ionic interactions.
- Methanol/Ethanol : Moderate solubility (20–30 mg/mL), useful for crystallization.
- DMSO : Limited solubility (<5 mg/mL), but ideal for biological assays requiring stock solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?
Discrepancies may arise from:
- Batch variability : Ensure synthetic reproducibility via LC-MS to confirm consistent impurity profiles (<0.1% variance) .
- Assay conditions : Optimize buffer pH (6.5–7.4) to prevent protonation/deprotonation of the amine group, which alters receptor binding .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate primary targets (e.g., GPCRs) from secondary interactions .
Q. What strategies are effective for analyzing stereochemical stability in propanolamine derivatives?
The compound’s chiral center (C2) is prone to racemization under basic conditions. To assess stability:
- Chiral HPLC with a cellulose-based column to monitor enantiomeric excess (ee) over time.
- Circular Dichroism (CD) : Track optical activity changes in aqueous solutions at 37°C .
- Storage recommendations : Keep solutions at pH <5 (HCl-acidified) and −20°C to minimize racemization .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock Vina): Model the compound’s binding to adrenergic receptors, focusing on hydrogen bonds between the hydroxyl group and Ser<sup>204</sup>/Ser<sup>207</sup> residues .
- MD simulations : Simulate 100-ns trajectories in lipid bilayers to assess membrane permeability, leveraging the benzodioxin group’s hydrophobicity .
- QSAR models : Corporate logP values (experimental: 1.2) and polar surface area (PSA: 60 Ų) to predict blood-brain barrier penetration .
Methodological Considerations
Q. What analytical techniques validate degradation products under accelerated stability testing?
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks.
- LC-MS/MS : Identify hydrolysis products (e.g., benzodioxin methanol derivatives) and oxidative byproducts (e.g., N-oxide forms) .
- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .
Q. How to design dose-response studies for in vivo pharmacokinetic profiling?
- Animal models : Administer 1–10 mg/kg (IV or oral) in rodents, collecting plasma samples at 0.5, 1, 2, 4, and 8 hours.
- Bioanalysis : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL to measure plasma concentrations.
- Compartmental modeling : Fit data to a two-compartment model to estimate t1/2, Cmax, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
